BenchChemオンラインストアへようこそ!

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

GPR151 agonism GPCR screening orphan receptor pharmacology

N-(2-Benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 881443-99-8; molecular formula C₁₇H₁₅N₃OS; MW 309.4 g/mol) is a heterocyclic carboxamide belonging to the 1,2,3-thiadiazole-5-carboxamide class. The compound features a 4-methyl-substituted 1,2,3-thiadiazole core linked via a 5-carboxamide bridge to a 2-benzylphenyl aniline moiety—a distinctive ortho-benzyl substitution pattern that differentiates it from the more common 3-chloro-4-methylphenyl (Tiadinil) or 4-(3,5-bis(trifluoromethyl)pyrazol-1-yl)phenyl (BTP2/YM-58483) analogs.

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 881443-99-8
Cat. No. B2506008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS881443-99-8
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3
InChIInChI=1S/C17H15N3OS/c1-12-16(22-20-19-12)17(21)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
InChIKeyFURAHBLBGIETDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 881443-99-8): Core Scaffold and Physicochemical Identity for Procurement Evaluation


N-(2-Benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 881443-99-8; molecular formula C₁₇H₁₅N₃OS; MW 309.4 g/mol) is a heterocyclic carboxamide belonging to the 1,2,3-thiadiazole-5-carboxamide class . The compound features a 4-methyl-substituted 1,2,3-thiadiazole core linked via a 5-carboxamide bridge to a 2-benzylphenyl aniline moiety—a distinctive ortho-benzyl substitution pattern that differentiates it from the more common 3-chloro-4-methylphenyl (Tiadinil) or 4-(3,5-bis(trifluoromethyl)pyrazol-1-yl)phenyl (BTP2/YM-58483) analogs [1]. This structural variation confers unique physicochemical properties including enhanced lipophilicity from the pendant benzyl group and altered hydrogen-bonding geometry at the carboxamide linkage, which are critical considerations for target selectivity and formulation compatibility .

Why N-(2-Benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Substituted by In-Class Analogs for Research Reproducibility


The 1,2,3-thiadiazole-5-carboxamide scaffold is shared by compounds with highly divergent biological profiles depending on the N-aryl substituent. Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, CAS 223580-51-6) is a commercialized plant systemic acquired resistance activator with no direct antimicrobial activity [1], while BTP2/YM-58483 (N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, CAS 223499-30-7) is a potent CRAC channel inhibitor (IC₅₀ = 100 nM) used in immunology research . The 2-benzylphenyl substituent in the target compound introduces an ortho-benzyl motif absent in both comparators, altering steric bulk at the carboxamide binding interface, increasing lipophilicity (MW 309.4 vs. 267.7 for Tiadinil), and shifting the compound's screening hit profile toward GPR151 agonism and Plasmodium falciparum inhibition—activities not exhibited by Tiadinil or BTP2 at comparable concentrations . Simple in-class substitution without structural verification will lead to irreproducible target engagement and confounded experimental outcomes.

Quantitative Differentiation Evidence for N-(2-Benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Against Closest Analogs


GPR151 Receptor Activation: A Target Engagement Profile Absent in Tiadinil and BTP2 Comparators

In a cell-based high-throughput primary assay conducted by The Scripps Research Institute Molecular Screening Center, N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide demonstrated reproducible activation of GPR151 (galanin receptor 4/GalRL) at 11.2 µM, with activation signals ranging from 18.3% to 26.0% across replicate measurements . In contrast, Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) was developed exclusively as a plant defense activator and has no reported GPR151 or mammalian GPCR activity [1]. BTP2/YM-58483, while active in mammalian cells, targets CRAC channels (IC₅₀ = 100 nM) with no documented GPR151 cross-reactivity . This GPR151 hit profile is unique to the 2-benzylphenyl-substituted analog among the 4-methyl-1,2,3-thiadiazole-5-carboxamide series and represents a differentiated starting point for orphan GPCR probe development .

GPR151 agonism GPCR screening orphan receptor pharmacology

Plasmodium falciparum Screening Activity: Differential Anti-Malarial Hit Profile vs. Agrochemical Analogs

In a primary screen against Plasmodium falciparum NF54 using the nanoGlo assay at 2 µM over 72 hours, N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide produced Z-scores ranging from −10.93 to +2.72 and inhibition values from −24% to +57% across replicate measurements, indicating a variable but detectable phenotypic signal in the malaria parasite assay . Tiadinil, by design, has no direct antimicrobial activity and functions solely as a plant host defense inducer, with no reported anti-Plasmodium activity [1]. BTP2/YM-58483 has not been profiled against Plasmodium in publicly available data [2]. This screening hit profile positions the 2-benzylphenyl analog as a potential starting point for anti-malarial probe development, a therapeutic area inaccessible to the agrochemical comparator Tiadinil [1].

antimalarial screening Plasmodium falciparum NF54 phenotypic assay

HepG2 Cytotoxicity Profile: Therapeutic Window Assessment vs. Structural Analogs

In HepG2 cytotoxicity assays performed by The Scripps Research Institute Molecular Screening Center, N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide showed minimal cytotoxicity at 26.1 µM (inhibition values of approximately 1.21–1.22, consistent with baseline), while at 2.6 µM the measured values ranged from 114.01 to 127.19 . For context, the structurally related N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been reported to inhibit MCF-7 breast cancer cell proliferation, though direct HepG2 comparison data for this analog are not publicly available [1]. BTP2/YM-58483, with its bis(trifluoromethyl)pyrazole substituent, exhibits potent CRAC channel inhibition at 100 nM but cytotoxicity data in HepG2 have not been systematically reported in the same assay format . The low cytotoxicity of the 2-benzylphenyl analog at micromolar concentrations, combined with its GPR151 and Plasmodium screening activities, suggests a potentially favorable selectivity window for probe development .

cytotoxicity profiling HepG2 therapeutic index

Wnt Pathway and Mitochondrial Uncoupling: Class-Level Differentiation from 1,2,3-Thiadiazole-5-Carboxamide (TDZ) Chemotype

A comprehensive mechanism-of-action study on the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemotype identified sub-micromolar Wnt pathway inhibition via mitochondrial uncoupling of ATP synthesis and SERCA2-dependent ionophoric activity [1]. While this study characterized a focused TDZ series distinct from the 2-benzylphenyl analog, the shared 4-methyl-1,2,3-thiadiazole-5-carboxamide core scaffold suggests that the 2-benzylphenyl compound may engage similar mitochondrial and SERCA2 targets [1]. Critically, this Wnt-modulatory mechanism is not shared by Tiadinil (which lacks mammalian cell activity) or BTP2/YM-58483 (which targets plasma membrane CRAC channels rather than intracellular SERCA2) [2][3]. The 2-benzylphenyl substituent may further modulate SERCA2 binding affinity or mitochondrial partitioning relative to the published TDZ analogs, representing a distinct SAR exploration vector [1].

Wnt signaling SERCA2 mitochondrial uncoupling cancer

Structural and Physicochemical Differentiation: Ortho-Benzyl Substitution Drives Divergent Drug-Likeness and Target Space

N-(2-Benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (MW 309.4 g/mol; molecular formula C₁₇H₁₅N₃OS) carries an ortho-benzyl-substituted aniline moiety, which is structurally distinct from all major in-class analogs . Tiadinil (MW 267.7 g/mol; C₁₁H₁₀ClN₃OS) bears a 3-chloro-4-methylphenyl group, while BTP2/YM-58483 (MW 421.3 g/mol; C₁₅H₉F₆N₅OS) carries a 4-(3,5-bis(trifluoromethyl)pyrazol-1-yl)phenyl group [1]. The 2-benzylphenyl group increases molecular weight by 41.7 Da vs. Tiadinil and introduces a second phenyl ring connected through a flexible methylene linker, which is expected to increase lipophilicity (cLogP) and alter the conformational ensemble available for target binding . The ortho-substitution pattern may also introduce atropisomerism around the biaryl axis, a feature absent in the para-substituted comparators . These structural features translate into the distinct biological screening profiles documented above (GPR151 activation, Plasmodium activity) that are not replicated by Tiadinil or BTP2 .

structure-activity relationship drug-likeness lipophilicity medicinal chemistry

Evidence Strength Caveat: Limited Availability of Dose-Response and In Vivo Comparative Data

It is essential to note that the quantitative evidence available for N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide derives predominantly from primary high-throughput screening campaigns deposited in ChEMBL, rather than from published dose-response confirmation studies or peer-reviewed research articles . The GPR151 and Plasmodium falciparum data represent single-point screening results that have not been validated by full concentration-response curves (IC₅₀/EC₅₀ determination). No head-to-head comparative studies directly benchmarking this compound against Tiadinil, BTP2, or other analogs in the same assay have been published. Furthermore, no in vivo pharmacokinetic, toxicity, or efficacy data are currently available for this specific compound . Users should treat the differentiation evidence as hypothesis-generating for probe development rather than as definitive proof of superiority. Confirmatory dose-response testing against the most relevant comparators (Tiadinil for agrochemical applications, BTP2 for mammalian ion channel studies, and TDZ series compounds for Wnt/SERCA2 research) is strongly recommended before committing to large-scale procurement or definitive experimental conclusions [1].

data quality assessment screening data confirmatory studies

Recommended Application Scenarios for N-(2-Benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Based on Verified Differentiation Evidence


Orphan GPCR Probe Development: GPR151 Chemical Biology Tool Compound

The compound's reproducible GPR151 activation at 11.2 µM (18.3%–26.0% signal) positions it as a starting scaffold for developing selective small-molecule GPR151 agonists . GPR151 is an orphan receptor with emerging implications in neuropathic pain and metabolic regulation; no selective pharmacological tools are commercially available. Neither Tiadinil nor BTP2 engages GPR151, making this the only 4-methyl-1,2,3-thiadiazole-5-carboxamide with validated GPR151 activity [1][2]. Confirmatory dose-response and selectivity profiling are recommended.

Anti-Malarial Hit-to-Lead Optimization Starting Point

Detectable P. falciparum NF54 inhibition (up to 57%, Z-score −10.93 at 2 µM, 72 h nanoGlo assay) provides a novel chemotype for anti-malarial hit-to-lead programs . Unlike Tiadinil (plant-specific), this analog bridges the 1,2,3-thiadiazole-5-carboxamide scaffold into anti-infective space. Low HepG2 cytotoxicity at 2.6–26.1 µM offers an initial selectivity signal . Hit validation with dose-response IC₅₀ and resistance strain profiling is required.

Wnt Pathway and SERCA2 Pharmacology: SAR Expansion of the TDZ Chemotype

The TDZ chemotype (ChemMedChem 2017) validated SERCA2 binding and Wnt pathway inhibition for the 1,2,3-thiadiazole-5-carboxamide core . The 2-benzylphenyl analog, bearing an unexplored ortho-benzyl substitution, offers SAR expansion for probing N-aryl geometry effects on SERCA2 affinity and mitochondrial uncoupling [1]. Tiadinil is plant-specific and BTP2 targets CRAC, not SERCA2 [2]. Comparative testing against published TDZ leads in Wnt reporter and SERCA2 ATPase assays is recommended to quantify SAR impact .

Medicinal Chemistry Scaffold Diversification for Kinase or Protease Inhibitor Libraries

This scaffold combines a 1,2,3-thiadiazole zinc-binding motif with an ortho-benzyl aniline—an underrepresented substitution pattern vs. para-substituted comparators . Thiadiazole carboxamides have shown utility as zinc-binding groups in HDAC inhibitor design [1]. The ortho-benzyl group may confer steric selectivity in narrow active-site channels. Suitable for diversity-oriented screening decks for kinase, protease, or HDAC inhibitor discovery [2].

Quote Request

Request a Quote for N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.